Technical Guide: (2,3-Difluoro-1,4-phenylene)diboronic Acid
Technical Guide: (2,3-Difluoro-1,4-phenylene)diboronic Acid
CAS Number: 1190989-22-0[1][2]
Executive Summary
(2,3-Difluoro-1,4-phenylene)diboronic acid is a specialized organoboron building block critical to the synthesis of advanced functional materials and pharmaceutical intermediates. Distinguished by its ortho-difluoro substitution pattern, this compound offers unique electronic and steric properties compared to its non-fluorinated or para-fluorinated analogs. Its primary utility lies in the construction of Covalent Organic Frameworks (COFs) where the fluorine atoms induce polarized stacking interactions, and in medicinal chemistry as a coupling partner for maximizing metabolic stability in drug scaffolds.
Chemical Profile & Identification
| Parameter | Specification |
| CAS Number | 1190989-22-0 |
| IUPAC Name | (4-borono-2,3-difluorophenyl)boronic acid |
| Molecular Formula | C₆H₆B₂F₂O₄ |
| Molecular Weight | 201.73 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; slightly soluble in water |
| Purity Grade | Typically ≥97% (HPLC) |
| SMILES | OB(O)c1ccc(B(O)O)c(F)c1F |
Synthesis & Manufacturing Protocol
Mechanistic Rationale
The synthesis of (2,3-Difluoro-1,4-phenylene)diboronic acid requires precise kinetic control. The preferred route involves a double lithium-halogen exchange on 1,4-dibromo-2,3-difluorobenzene.
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Why Lithiation? Grignard reagents are often too sluggish for electron-deficient fluorinated rings and can lead to side reactions.
-Butyllithium ( -BuLi) at cryogenic temperatures ensures rapid exchange before the unstable lithiated intermediate can undergo benzyne elimination. -
Why Triisopropyl Borate? Bulky borate esters prevent over-addition (formation of boronate anions) more effectively than trimethyl borate.
Step-by-Step Protocol
Precursor: 1,4-Dibromo-2,3-difluorobenzene
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Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add the precursor (1.0 eq) and anhydrous THF (0.1 M concentration).
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Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature must be maintained to prevent fluorine elimination.
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Lithiation: Add
-BuLi (2.2 eq, 2.5 M in hexanes) dropwise over 30 minutes. Stir for 1 hour at -78°C.-
Observation: A color change (often yellow/orange) indicates the formation of the dilithiated species.
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Boronylation: Add Triisopropyl borate (2.5 eq) rapidly. Allow the mixture to warm to room temperature (RT) overnight.
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Hydrolysis: Quench with 2M HCl (aq) and stir for 2 hours. This hydrolyzes the intermediate boronate esters into the free boronic acid.
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Purification: Extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from acetonitrile/water to remove mono-boronic acid impurities.
Synthesis Workflow Diagram
Caption: Synthesis pathway via cryogenic lithiation-boronylation sequence.
Reactivity & Applications
Covalent Organic Frameworks (COFs)
This compound is a "linear linker" used to synthesize 2D COFs.
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Mechanism: Self-condensation (forming boroxine rings) or co-condensation with catechols (forming boronate esters).
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Fluorine Effect: The 2,3-difluoro substitution introduces a dipole moment orthogonal to the pore channel. This enhances the stacking energy of the 2D layers via polarized
interactions, often resulting in higher crystallinity and surface area compared to non-fluorinated analogs.
Pharmaceutical Development (Suzuki-Miyaura Coupling)
In drug discovery, this diboronic acid serves as a core scaffold to link two aryl groups.
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Metabolic Stability: The fluorine atoms on the central ring protect the aromatic system from oxidative metabolism (P450 oxidation) by blocking metabolically labile sites and lowering the electron density of the ring.
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Protocol Insight: Use Pd(dppf)Cl₂ as the catalyst with K₃PO₄ in dioxane/water. The electron-deficient nature of the fluorinated ring accelerates the transmetallation step.
Application Logic Diagram
Caption: Dual-stream utility in materials engineering and medicinal chemistry.
Handling & Safety (MSDS Highlights)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Storage: Hygroscopic. Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to form boroxines (anhydrides) over time; this is reversible with water but affects stoichiometry.
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Stability Check: If the melting point deviates significantly or solubility decreases, check for anhydride formation (boroxine trimer).
References
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Fluorochem Product Data. (2,3-Difluoro-1,4-phenylene)diboronic acid Properties & CAS. Retrieved from
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Côté, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks.[3][4][5] Science. Link (Foundational context for boronic acid COFs).
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BLD Pharm. Safety Data Sheet: (2,3-Difluoro-1,4-phenylene)diboronic acid. Retrieved from
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PubChem. Boronic Acid Derivatives and Bioactivity. Retrieved from
